molecular formula C10H10N2O B14320102 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole CAS No. 106662-02-6

3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole

Cat. No.: B14320102
CAS No.: 106662-02-6
M. Wt: 174.20 g/mol
InChI Key: VDSSYOZEQFVSDT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining an oxazine and an indazole moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles. This reaction can be carried out under microwave conditions using a variety of nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide . The synthetic utility of these indazoles is further demonstrated by ANRORC (addition of the nucleophile, ring-opening, and ring closure) reactions to yield isomeric pyrazoloindazolones .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiolates, alkoxides, amines, iodide, and cyanide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a diverse set of 2-substituted 1H-indazolones .

Scientific Research Applications

3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, a mechanistic study revealed that a related compound caused a loss in mitochondrial membrane potential, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-[1,3]oxazino[3,2-b]indazole is unique due to its fused oxazine-indazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

106662-02-6

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole

InChI

InChI=1S/C10H10N2O/c1-2-5-9-8(4-1)10-12(11-9)6-3-7-13-10/h1-2,4-5H,3,6-7H2

InChI Key

VDSSYOZEQFVSDT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C3C=CC=CC3=N2)OC1

Origin of Product

United States

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